3-(3,5-Difluorophenyl)propanenitrile

Catalog No.
S14058892
CAS No.
1057676-64-8
M.F
C9H7F2N
M. Wt
167.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,5-Difluorophenyl)propanenitrile

CAS Number

1057676-64-8

Product Name

3-(3,5-Difluorophenyl)propanenitrile

IUPAC Name

3-(3,5-difluorophenyl)propanenitrile

Molecular Formula

C9H7F2N

Molecular Weight

167.15 g/mol

InChI

InChI=1S/C9H7F2N/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H,1-2H2

InChI Key

HALXUIOQICKWLL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)CCC#N

3-(3,5-Difluorophenyl)propanenitrile is an organic compound characterized by its propanenitrile backbone attached to a phenyl group that has two fluorine substituents at the 3 and 5 positions. The molecular formula for this compound is C10H8F2N, indicating the presence of carbon, hydrogen, fluorine, and nitrogen atoms. The difluorophenyl moiety enhances the compound's chemical reactivity and potential biological activity due to the electronegative nature of fluorine, which can influence electron distribution within the molecule.

Typical of nitriles and aromatic compounds. Key types of reactions include:

  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of amines or other functional groups.
  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to yield the corresponding carboxylic acid.
  • Reduction: The nitrile can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: The fluorinated phenyl ring can undergo substitutions with electrophiles, influenced by the electron-withdrawing nature of fluorine.

Several synthetic routes have been developed for the preparation of 3-(3,5-difluorophenyl)propanenitrile:

  • Nitrilation of Propane Derivatives: Starting from a suitable propanol derivative, nitrilation can be achieved using sodium cyanide in the presence of a base.
  • Aromatic Substitution: A difluorobenzene derivative can be reacted with a propanenitrile precursor through nucleophilic aromatic substitution.
  • Reactions involving Fluorinated Aromatics: Utilizing 3,5-difluorobenzaldehyde followed by subsequent reactions to introduce the propanenitrile group.

These methods may vary in yield and purity based on reaction conditions such as temperature, solvent choice, and reaction time.

3-(3,5-Difluorophenyl)propanenitrile has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug synthesis due to its unique electronic properties.
  • Agricultural Chemicals: Potential use in developing agrochemicals that require specific reactivity patterns.
  • Material Science: Utilization in creating polymers or materials that benefit from fluorinated compounds' properties.

Several compounds share structural similarities with 3-(3,5-difluorophenyl)propanenitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
3-(2-Fluorophenyl)propanenitrileContains a single fluorine on phenylDifferent reactivity profile due to less electron-withdrawing effect
4-(3,5-Difluorophenyl)propanenitrileFluorine atoms at different positionsMay exhibit different biological activities and stability
3-(4-Fluorophenyl)propanenitrileA single fluorine at para positionVariations in physical properties compared to ortho/para substitutions
2-(3,5-Difluorophenyl)propanenitrileNitrile group at different positionPotentially altered electronic properties affecting reactivity

The uniqueness of 3-(3,5-difluorophenyl)propanenitrile lies in its specific arrangement of substituents and the resulting electronic characteristics that may influence its reactivity and biological activity compared to these similar compounds. Further research is essential to fully elucidate its properties and applications.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

167.05465555 g/mol

Monoisotopic Mass

167.05465555 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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